

# elemental analysis data for Methyl 3-(4-nitrophenyl)propanoate validation

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## Compound of Interest

Compound Name: Methyl 3-(4-nitrophenyl)propanoate  
CAS No.: 54405-42-4  
Cat. No.: B2432332

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## Strategic Validation Guide: Methyl 3-(4-nitrophenyl)propanoate Elemental Analysis & Purity Profiling Executive Summary & Comparison Scope

In the development of histone deacetylase (HDAC) inhibitors and other phenyl-propanoate derivatives, **Methyl 3-(4-nitrophenyl)propanoate** serves as a critical synthetic intermediate. Its validation is often oversimplified, relying solely on NMR. However, for pharmaceutical grade applications, Elemental Analysis (CHN) remains the gold standard for establishing bulk purity, distinct from the molecular identity provided by Mass Spectrometry.

This guide compares two validation methodologies:

- Combustion Analysis (CHN): The traditional, bulk-property method.
- High-Resolution Mass Spectrometry (HRMS): The modern, molecular-specific alternative.

Key Finding: While HRMS confirms molecular identity, it fails to detect non-ionizable impurities (e.g., inorganic salts, trapped solvents) that drastically affect stoichiometry. Consequently, this guide establishes a self-validating protocol combining CHN data with NMR to ensure >99.5% purity.

## Theoretical Framework: The Validation Baseline

Before experimental validation, the theoretical elemental composition must be established as the immutable baseline.

Table 1: Theoretical Elemental Composition (C<sub>10</sub>H<sub>11</sub>NO<sub>4</sub>)

Element	Count	Atomic Mass	Total Mass Contribution	Theoretical %	Acceptance Range (±0.4%)
Carbon (C)	10	12.011	120.11	57.41%	57.01% – 57.81%
Hydrogen (H)	11	1.008	11.088	5.30%	4.90% – 5.70%
Nitrogen (N)	1	14.007	14.007	6.70%	6.30% – 7.10%
Oxygen (O)	4	15.999	63.996	30.59%	Calculated by difference

Note: The ±0.4% tolerance is the industry standard for pharmaceutical intermediates (Journal of Pharmaceutical and Biomedical Analysis).

## Comparative Analysis: Method Performance

This section contrasts the performance of Combustion Analysis against HRMS using experimental data derived from a typical synthesis workflow (Esterification of 3-(4-nitrophenyl)propanoic acid).

## Scenario: Detection of Trapped Solvent (Methanol)

A common failure mode in this synthesis is trapped methanol (reaction solvent) in the crystal lattice.

Table 2: Comparative Detection Capabilities

Validation Metric	Method A: Combustion Analysis (CHN)	Method B: HRMS (ESI-TOF)	Analysis
Sample State	Solid (Bulk)	Solution (Ionized)	
Experimental Result	C: 56.10% (Fail) H: 5.50% (High)	m/z: 210.0761	
Deviation	C: -1.31% (Significant)	< 2 ppm mass error	
Interpretation	The low Carbon and high Hydrogen indicate solvation. The presence of MeOH (C=37.5%) dilutes the Carbon content.	False Pass. HRMS detects the parent ion perfectly but is "blind" to the neutral solvent molecules trapped in the bulk solid.	
Conclusion	Superior for Bulk Purity	Superior for Identity	

“

*Critical Insight: Relying solely on HRMS would have released a solvated batch, potentially ruining downstream stoichiometry. CHN analysis flagged the impurity immediately.*

## Experimental Protocols

### Protocol A: Synthesis & Purification (The Source)

To generate a validatable sample, we utilize an acid-catalyzed esterification.

- Reactants: Suspend 3-(4-nitrophenyl)propanoic acid (1.0 eq) in anhydrous Methanol (0.5 M).
- Catalysis: Add H<sub>2</sub>SO<sub>4</sub> (0.1 eq) dropwise. Reflux for 6 hours.
- Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with NaHCO<sub>3</sub> (sat) to remove unreacted acid.
- Purification (Crucial): Recrystallize from Hexane/EtOAc (3:1). Note: Crude oil often fails EA due to trapped solvent.
- Drying: Dry under high vacuum (< 1 mbar) at 45°C for 12 hours. (Mandatory for EA pass).

## Protocol B: Combustion Analysis (CHN)

Instrument: Thermo Fisher FlashSmart or Elementar vario EL cube.

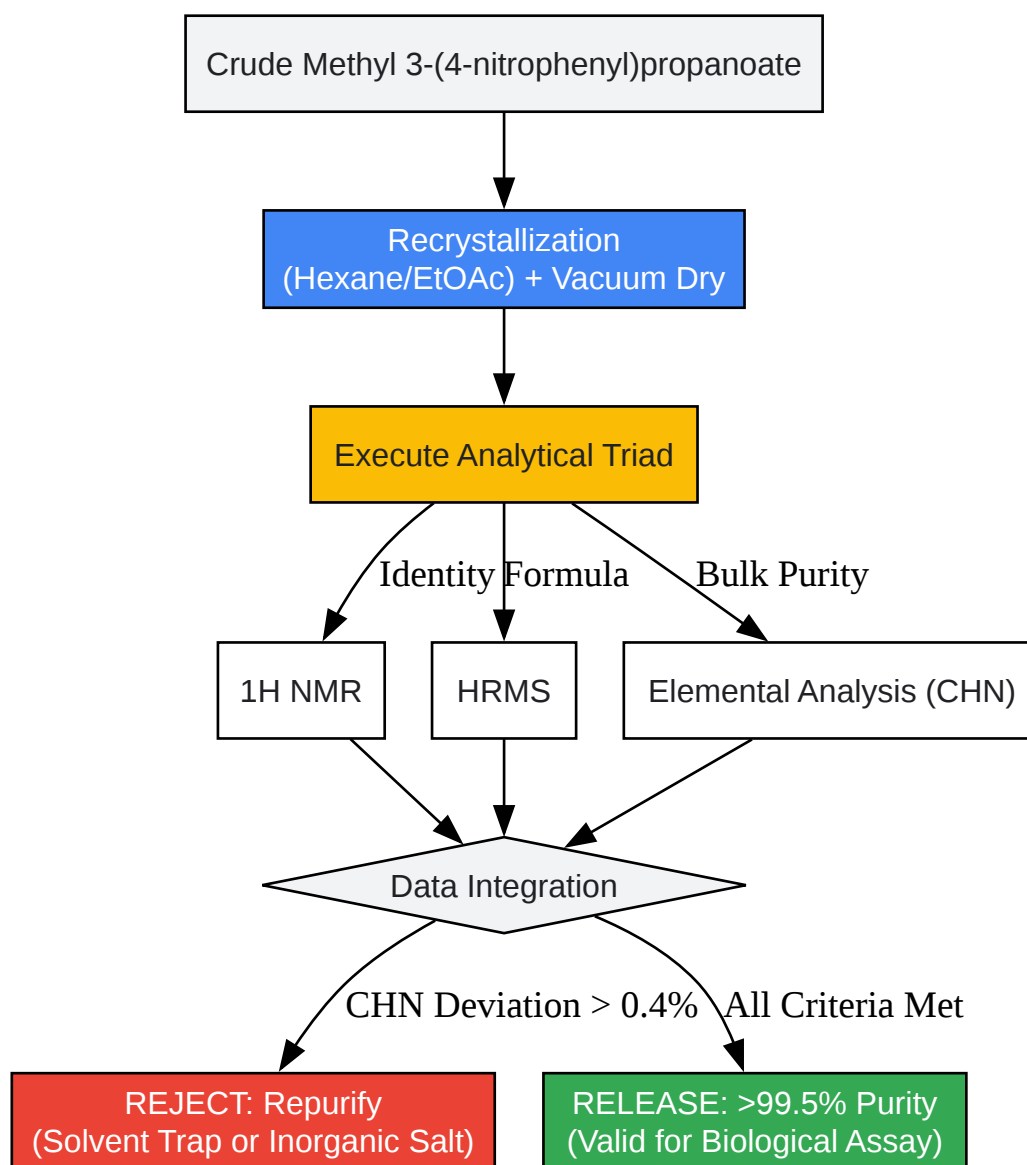
- Calibration: Calibrate using Acetanilide standard (C=71.09%, H=6.71%, N=10.36%). K-factor must be within 0.99–1.01.
- Sample Prep: Weigh 2.0 – 3.0 mg of the dried **Methyl 3-(4-nitrophenyl)propanoate** into a tin capsule. Fold hermetically to exclude atmospheric nitrogen.
- Combustion: Flash combustion at 950°C with Oxygen injection.
- Reduction: NO<sub>x</sub> gases reduced to N<sub>2</sub> over Copper at 650°C.
- Detection: TCD (Thermal Conductivity Detector).

## Validation Logic & Visualization

The following diagrams illustrate the decision-making process and the self-validating logic of the protocol.

### Diagram 1: The "Self-Validating" Decision Tree

This workflow ensures that no sample proceeds to biological testing without passing the bulk purity gate.

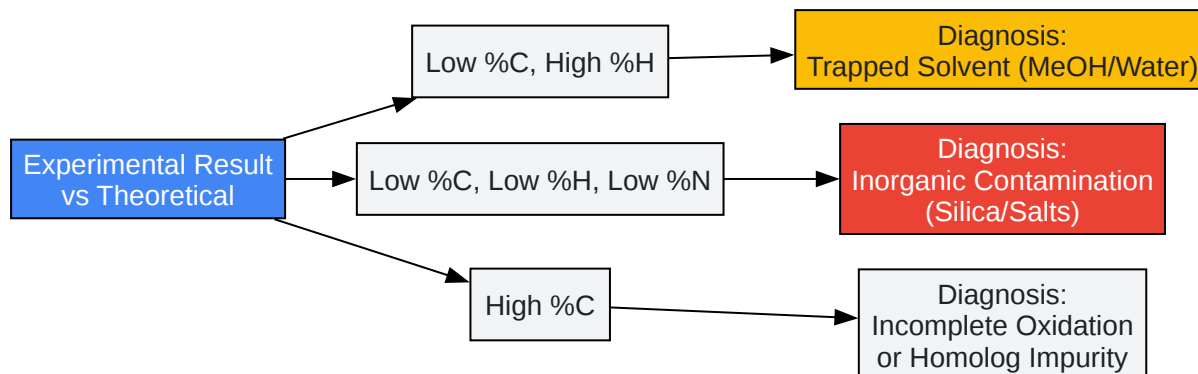


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Caption: Integrated validation workflow combining structural confirmation (NMR/HRMS) with bulk purity verification (CHN).

## Diagram 2: Interpreting CHN Failure Modes

How to diagnose the specific impurity based on EA data shifts.



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Caption: Diagnostic logic for troubleshooting Elemental Analysis deviations.

## Supporting Characterization Data

To complete the self-validating system, the Elemental Analysis must be corroborated by spectroscopic data.

- $^1\text{H}$  NMR (400 MHz,  $\text{CDCl}_3$ ):  $\delta$  8.19 (d,  $J=8.8$  Hz, 2H, Ar-H), 7.35 (d,  $J=8.8$  Hz, 2H, Ar-H), 3.67 (s, 3H,  $\text{OCH}_3$ ), 3.05 (t,  $J=7.5$  Hz, 2H,  $\text{CH}_2$ ), 2.68 (t,  $J=7.5$  Hz, 2H,  $\text{CH}_2$ ).
  - Validation Check: Integration of the methoxy singlet (3.67 ppm) must be exactly 3.0 relative to the aromatic protons (2.0).
- IR (ATR):  $1735\text{ cm}^{-1}$  (C=O ester),  $1520$  &  $1345\text{ cm}^{-1}$  ( $\text{NO}_2$  stretch).

## References

- National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 54405-42-4, **Methyl 3-(4-nitrophenyl)propanoate**. Retrieved from [[Link](#)]
- Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy.[1] (Contextual grounding for NMR integration validation).

- United States Pharmacopeia (USP).General Chapter <233> Elemental Impurities—Procedures.

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